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Introduction

T20-M, widely known as Enfuvirtide (brand name Fuzeon®), is a synthetic 36-amino acid
peptide that functions as an HIV fusion inhibitor. It represents the first in its class of
antiretroviral drugs, acting extracellularly to prevent the virus from entering host CD4 cells.
Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope
glycoprotein, which inhibits the conformational changes required for the fusion of the viral and
cellular membranes.[1] Given its peptide nature and parenteral administration, proper solution
preparation and understanding its stability are critical for ensuring its therapeutic efficacy and
safety.

These application notes provide detailed protocols for the preparation of Enfuvirtide solutions,
summarize its stability under various conditions, and outline analytical methods for its
assessment.

Data Presentation: Solution Stability

The stability of reconstituted Enfuvirtide solution is influenced by temperature, light, and
storage duration. The following tables summarize the available quantitative data on its stability.

Table 1: Stability of Reconstituted Enfuvirtide Solution (90 mg/mL) at Various Temperatures
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. Remaining
Temperature Storage Duration L Reference
Enfuvirtide (%)
2-8°C (36-46°F) 24 hours >90% [2]
Room Temperature - Less stable than
Unspecified ) [3]
(20-25°C) refrigerated
<85% (in PBS,
37°C 24 hours , (3]
exposed to light)
Potential for physical
Frozen Not Recommended and chemical [4]

alteration

Table 2: Influence of Light on the Stability of Enfuvirtide Solution (10 pug/mL in PBS) at 37°C

. . Remaining
Condition Storage Duration o Reference
Enfuvirtide (%)
Exposed to Light 24 hours <85% [3]

Protected from Light
) ) 24 hours
(Aluminum Foil)

Significantly higher 3]
than light-exposed

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Enfuvirtide

Powder

This protocol describes the standard procedure for reconstituting lyophilized Enfuvirtide for

laboratory use.
Materials:

 Vial of lyophilized Enfuvirtide (108 mg)

e 1.1 mL of Sterile Water for Injection (provided with the commercial kit)
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Sterile syringes (3 mL and 1 mL)

Alcohol wipes

Procedure:

Ensure all materials are at room temperature.

Remove the cap from the Enfuvirtide vial and the Sterile Water for Injection vial.
Wipe the rubber stoppers of both vials with an alcohol wipe.

Using the 3 mL sterile syringe, draw up 1.1 mL of Sterile Water for Injection.

Slowly inject the 1.1 mL of Sterile Water for Injection into the Enfuvirtide vial, directing the
stream of water against the side of the vial to minimize foaming.

Do not shake the vial. Gently tap the vial with a fingertip for about 10 seconds to start the
dissolution process.

Gently roll the vial between the palms of your hands to aid dissolution. Avoid vigorous
shaking to prevent foaming and potential degradation of the peptide.

Allow the vial to stand until the powder is completely dissolved. This may take up to 45
minutes.[2]

The final reconstituted solution should be clear, colorless, and free of particulate matter. The
final concentration will be approximately 90 mg/mL.[5]

If not used immediately, store the reconstituted solution in the original vial in a refrigerator at
2-8°C (36-46°F) and use within 24 hours.[2] Before use, allow the refrigerated solution to
return to room temperature.[4]

Protocol 2: Stability Testing of Reconstituted Enfuvirtide
Solution

This protocol outlines a general procedure for assessing the stability of a prepared Enfuvirtide

solution using High-Performance Liquid Chromatography (HPLC).
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Materials:

Reconstituted Enfuvirtide solution (prepared as in Protocol 1)
o HPLC system with a UV or fluorescence detector
o Reversed-phase C18 column

» Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer like phosphate
or formic acid)

o Temperature-controlled chambers/incubators
» Light-protected (amber) and clear vials
Procedure:

o Sample Preparation: Aliquot the freshly reconstituted Enfuvirtide solution into different sets of
vials (clear and light-protected) for storage under various conditions.

o Storage Conditions:

o Temperature: Store vials at different temperatures, for example, 2-8°C, room temperature
(20-25°C), and an elevated temperature (e.g., 37°C or 40°C).

o Light Exposure: For each temperature, store one set of vials exposed to ambient light and
another set protected from light (e.g., wrapped in aluminum foil or in amber vials).

» Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24
hours).

e HPLC Analysis:

o

Dilute the withdrawn samples to a suitable concentration for HPLC analysis.

[¢]

Inject the samples into the HPLC system.

[¢]

Monitor the peak area of the intact Enfuvirtide peak.
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o The percentage of remaining Enfuvirtide can be calculated by comparing the peak area at
each time point to the peak area at time zero.

o Data Analysis: Plot the percentage of remaining Enfuvirtide against time for each storage
condition to determine the degradation kinetics.

Protocol 3: Forced Degradation Study of Enfuvirtide

Forced degradation studies are essential to identify potential degradation products and
establish the stability-indicating nature of analytical methods.

Materials:

Enfuvirtide solution

e Hydrochloric acid (HCI) solution (e.g., 0.1 M)

e Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
e Hydrogen peroxide (H20:2) solution (e.g., 3%)

o Temperature-controlled water bath or oven

» Photostability chamber

e HPLC-MS system for analysis

Procedure:

o Acid Hydrolysis: Mix the Enfuvirtide solution with an equal volume of HCI solution. Incubate
at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before
analysis.

o Base Hydrolysis: Mix the Enfuvirtide solution with an equal volume of NaOH solution.
Incubate at a controlled temperature for a specified period. Neutralize the solution before
analysis.
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e Oxidative Degradation: Mix the Enfuvirtide solution with an equal volume of H20: solution.
Keep at room temperature for a specified period.

o Thermal Degradation: Heat the Enfuvirtide solution at a high temperature (e.g., 70-80°C) for
a specified period.

e Photodegradation: Expose the Enfuvirtide solution to light in a photostability chamber
according to ICH Q1B guidelines.

e Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS
method to separate and identify the degradation products. One known metabolite is a
deaminated form of the parent drug, referred to as M-20.[6]

Mandatory Visualizations
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Solution Preparation Workflow

Lyophilized Enfuvirtide (108 mg) Sterile Water for Injection (1.1 mL)

Reconstitution
(Gentle rolling, no shaking)

Complete Dissolution
(up to 45 min)

Final Solution
(90 mg/mL)

Click to download full resolution via product page

Caption: Workflow for the reconstitution of lyophilized Enfuvirtide powder.
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Factors Affecting Enfuvirtide Solution Stability
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Caption: Key factors influencing the stability of reconstituted Enfuvirtide solution.
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Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability
predictions in aqueous solutions - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. gsconlinepress.com [gsconlinepress.com]

» 3. Thermostable chaperone-based polypeptide biosynthesis: Enfuvirtide model product
quality and protocol-related impurities | PLOS One [journals.plos.org]

e 4. Bioanalytical method development and validation for a large peptide HIV fusion inhibitor
(Enfuvirtide, T-20) and its metabolite in human plasma using LC-MS/MS - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 5. Archived Drugs: Enfuvirtide (T-20, Fuzeon) | NIH [clinicalinfo.hiv.gov]

« 6. Pharmacokinetics, Pharmacodynamics and Drug Interaction Potential of Enfuvirtide |
springermedicine.com [springermedicine.com]

 To cite this document: BenchChem. [Application Notes and Protocols: T20-M (Enfuvirtide)
Solution Preparation and Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584007#t20-m-solution-preparation-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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